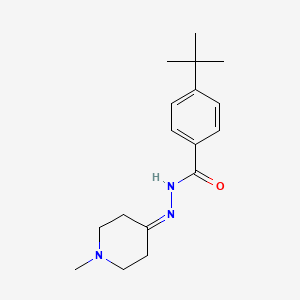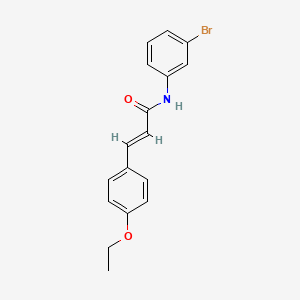![molecular formula C19H27NO3 B5813258 N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound is commonly referred to as CYT387, and it has been found to have potential in the treatment of various diseases.
Wirkmechanismus
CYT387 works by inhibiting the activity of JAK1 and JAK2 enzymes. These enzymes are involved in the regulation of immune responses and cell growth. Inhibition of these enzymes can lead to the suppression of cancer cell growth and the enhancement of immune responses.
Biochemical and Physiological Effects:
CYT387 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of JAK1 and JAK2 enzymes, which can lead to the suppression of cancer cell growth and the enhancement of immune responses. In addition, CYT387 has been found to increase the production of red blood cells, which can be beneficial in the treatment of anemia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CYT387 in lab experiments is that it has been found to have potential in the treatment of various diseases, including myeloproliferative neoplasms, leukemia, and solid tumors. In addition, it has been shown to inhibit the activity of JAK1 and JAK2 enzymes, which can lead to the suppression of cancer cell growth and the enhancement of immune responses. One limitation of using CYT387 in lab experiments is that it may have side effects, which could affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for research on CYT387. One area of research could focus on the development of more effective and efficient synthesis methods for CYT387. Another area of research could focus on the identification of new potential applications for CYT387 in the treatment of other diseases. Additionally, research could focus on the development of new compounds that are similar to CYT387 but have improved efficacy and reduced side effects. Finally, research could focus on the development of new methods for delivering CYT387 to specific cells or tissues in the body.
Synthesemethoden
The synthesis of CYT387 involves the reaction of 3,4-diethoxybenzoic acid with 1-cyclohexene-1-ethanol in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(2-aminoethyl)-piperazine to form CYT387.
Wissenschaftliche Forschungsanwendungen
CYT387 has been found to have potential in the treatment of various diseases, including myeloproliferative neoplasms, leukemia, and solid tumors. It has been shown to inhibit the activity of JAK1 and JAK2, which are enzymes that are involved in the regulation of immune responses and cell growth. Inhibition of these enzymes can lead to the suppression of cancer cell growth and the enhancement of immune responses.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-3-22-17-11-10-16(14-18(17)23-4-2)19(21)20-13-12-15-8-6-5-7-9-15/h8,10-11,14H,3-7,9,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRVETZIKKTCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5813182.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B5813187.png)
![N-(2-{2-[1-(4-aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B5813197.png)

![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5813205.png)




![2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)
![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)

![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5813288.png)